![molecular formula C18H15N3O3S2 B4113154 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B4113154.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide inhibits JAK3, a tyrosine kinase involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide blocks the downstream signaling of these cytokines, leading to the suppression of immune responses. This mechanism of action makes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17, in vitro and in vivo. The compound has also been shown to decrease the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying cytokine signaling pathways. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has some limitations for lab experiments. The compound has low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.
Orientations Futures
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has shown promising results in preclinical and clinical trials for its potential therapeutic applications. However, there are still several future directions that need to be explored. One direction is the optimization of the compound's pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide treatment in different patient populations. Finally, the development of combination therapies that target multiple cytokine signaling pathways may enhance the therapeutic efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide in autoimmune diseases.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(19-18-21-20-17(25-18)13-6-7-13)12-8-10-15(11-9-12)26(23,24)14-4-2-1-3-5-14/h1-5,8-11,13H,6-7H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPTORWXXNVQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.